molecular formula C24H30O3 B3025755 Umbelliprenin CAS No. 532-16-1

Umbelliprenin

Cat. No.: B3025755
CAS No.: 532-16-1
M. Wt: 366.5 g/mol
InChI Key: GNMUGVNEWCZUAA-WOWYBKFKSA-N
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Mechanism of Action

Umbelliprenin is a naturally occurring prenylated coumarin that has demonstrated promising pharmacological effects across various human cell lines . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets extrinsic and intrinsic apoptotic pathways . It also interacts with the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways . These pathways play crucial roles in cell cycle regulation, migration, and invasion .

Mode of Action

This compound exerts its anticancer actions by regulating the aforementioned apoptotic pathways . It inhibits the cell cycle at the G0/G1 phase, attenuating migration and invasion . It also modulates the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It disturbs the Wnt signaling pathway, which plays a critical role in cell growth, differentiation, and migration . By modulating this pathway, this compound can inhibit the growth and migration of cancer cells .

Pharmacokinetics

It’s known that the compound’s bioavailability and efficacy can be influenced by its dose

Result of Action

This compound has been shown to have significant cytotoxicity in a dose-dependent manner . It effectively attenuates hyperalgesia, lipid peroxidation, and IL-6 levels . These results suggest that this compound may inhibit the growth, invasion, and migration of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity, imparted by additional isoprenyl units, may enhance its potency . Additionally, the compound’s efficacy can be influenced by the type of cancer it is used to treat .

Preparation Methods

Synthetic Routes and Reaction Conditions: Umbelliprenin can be synthesized through various methods, including the prenylation of umbelliferone. One common synthetic route involves the reaction of umbelliferone with farnesyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone at room temperature .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The roots of Ferula species are powdered and subjected to maceration with acetone at room temperature. The extract is then concentrated under vacuum, and this compound is separated using silica gel chromatography .

Properties

IUPAC Name

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMUGVNEWCZUAA-WOWYBKFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317603
Record name Umbelliprenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23838-17-7, 532-16-1, 30413-87-7
Record name Umbelliprenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23838-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umbelliprenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbelliprenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbelliprenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UMBELLIPRENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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